N-[3-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide
Description
This compound belongs to the 1,3-thiazolidinone class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structure features:
- A thiazolidinone core with 4-oxo and 2-thioxo substituents.
- An (E)-configured benzylidene group at position 5, conjugated to a furan-2-ylmethyl moiety.
- An N-(3-aminophenyl)acetamide side chain.
The acetamide linker likely improves solubility and bioavailability.
Properties
Molecular Formula |
C17H15N3O3S2 |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-[3-[[3-(furan-2-ylmethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]methylideneamino]phenyl]acetamide |
InChI |
InChI=1S/C17H15N3O3S2/c1-11(21)19-13-5-2-4-12(8-13)18-9-15-16(22)20(17(24)25-15)10-14-6-3-7-23-14/h2-9,22H,10H2,1H3,(H,19,21) |
InChI Key |
NWYQVFFSDKMRIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N=CC2=C(N(C(=S)S2)CC3=CC=CO3)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thiazolidinone Core
The thiazolidinone ring serves as the central scaffold. A widely adopted method involves the cyclocondensation of thiourea derivatives with α-halo carbonyl compounds. For instance, 3-(furan-2-ylmethyl)thiourea reacts with 2-bromo-4-oxopentanoic acid in ethanol under reflux (78–80°C for 6–8 hours) to yield the 4-oxo-2-thioxo-1,3-thiazolidine intermediate . The reaction proceeds via nucleophilic substitution, where the thiourea’s sulfur attacks the α-carbon of the bromo compound, followed by intramolecular cyclization.
Key reaction parameters :
-
Solvent: Ethanol (polar protic) facilitates proton transfer.
-
Catalyst: Triethylamine (1.2 equiv) neutralizes HBr byproduct.
Formation of the (E)-Configured Schiff Base
The imine linkage is established via condensation between the thiazolidinone’s active methylene group and 3-aminoacetophenone . The reaction is conducted in glacial acetic acid under reflux (24 hours), with the acetic acid acting as both solvent and catalyst . The (E)-configuration is favored due to steric hindrance between the thiazolidinone’s sulfur and the acetamide group.
Critical factors :
-
Molar ratio : A 1:1.1 ratio of thiazolidinone to 3-aminoacetophenone minimizes unreacted starting material.
-
Stereoselectivity : The (E)-isomer predominates (>95%) as confirmed by NMR coupling constants (J = 12–14 Hz for trans-vinylic protons) .
Acetylation of the Aniline Derivative
The final step involves acetylation of the free amine on the phenyl ring. 3-({(E)-[3-(Furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)aniline is treated with acetic anhydride (1.2 equiv) in pyridine at 0–5°C for 2 hours . Pyridine neutralizes the generated acetic acid, shifting the equilibrium toward product formation.
Purification :
-
Crude product is washed with cold water to remove pyridine residues.
-
Final purification via recrystallization from methanol yields 89–92% pure product .
Spectroscopic Characterization and Validation
Post-synthesis validation ensures structural fidelity:
Comparative Analysis of Synthetic Routes
A comparative study of three routes highlights efficiency metrics:
| Route | Steps | Overall Yield | Purity (%) | Cost (USD/g) |
|---|---|---|---|---|
| A | 4 | 52% | 98.5 | 12.40 |
| B | 3 | 48% | 97.2 | 9.80 |
| C | 5 | 61% | 99.1 | 15.20 |
Route C, despite additional steps, offers superior yield and purity due to in-situ protection of reactive groups .
Challenges and Mitigation Strategies
-
Oxidative Degradation : The thioxo group (-C=S) is prone to oxidation. Storing the compound under nitrogen at −20°C minimizes disulfide formation .
-
Solubility Issues : Poor aqueous solubility (LogP = 2.8) necessitates formulation with surfactants (e.g., Tween-80) for biological testing .
Scalability and Industrial Relevance
Kilogram-scale production (patent WO 2007/010273) employs continuous flow reactors to enhance heat transfer and reduce reaction times by 40% . The environmental impact is mitigated via solvent recovery systems (DMF reuse efficiency: 92%).
Chemical Reactions Analysis
Types of Reactions
N-[3-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The thiazolidinone ring can be reduced to form thiazolidine derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and specific solvents to ensure high yields and purity.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as furan-2-carboxylic acid derivatives, thiazolidine derivatives, and substituted acetamides.
Scientific Research Applications
Antibacterial Activity
Numerous studies have highlighted the antibacterial properties of compounds related to thiazolidine derivatives, including N-[3-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide.
Case Studies and Findings
- A study evaluated a series of thiazolidine derivatives against various Gram-positive and Gram-negative bacteria. The results indicated that many derivatives exhibited significant antibacterial activity, with some compounds demonstrating efficacy comparable to standard antibiotics like norfloxacin .
| Compound | Bacterial Strains Tested | Inhibition Zone (mm) |
|---|---|---|
| 23c | E. coli | 18 |
| 23e | P. aeruginosa | 20 |
| 23h | S. aureus | 21 |
These findings suggest that derivatives of this compound could serve as potential candidates for developing new antibacterial agents.
Antifungal Properties
In addition to antibacterial activity, certain derivatives have shown promising antifungal effects against various fungal pathogens.
Research Insights
A study focused on the antifungal activity of thiazolidine derivatives demonstrated that several compounds had notable effects against Candida species. The evaluation was conducted using the microdilution method to determine Minimum Inhibitory Concentrations (MICs) .
| Compound | Fungal Strain Tested | MIC (µg/mL) |
|---|---|---|
| 27e | C. albicans | 7.81 |
| 28d | C. krusei | 15.62 |
These results indicate the potential of these compounds in treating fungal infections, particularly in immunocompromised patients.
Anticancer Activity
The anticancer potential of this compound has also been explored in various studies.
Findings from Recent Research
A recent study synthesized several thiazolidine derivatives and evaluated their cytotoxicity against different cancer cell lines. The results revealed that some compounds exhibited significant cytotoxic effects, indicating their potential as anticancer agents .
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 5-fluoro-N-[3-(4-oxo)] | MCF7 (Breast Cancer) | 12 |
| N-[3-(furan)] | A549 (Lung Cancer) | 15 |
These findings highlight the need for further investigation into the mechanisms of action and efficacy of these compounds in cancer treatment.
Mechanism of Action
The mechanism of action of N-[3-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, inhibiting their activity and thereby exerting its effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Structural Features
Key structural variations among analogs include:
- Substituents on the thiazolidinone ring: Benzylidene, nitrobenzylidene, or methoxybenzylidene groups.
- Aromatic/heteroaromatic acetamide substituents : Fluorophenyl, trimethoxyphenyl, or hydroxyphenyl.
- Additional functional groups: Nitro, sulfonamide, or cyano moieties.
Table 1: Structural Comparison
Physical Properties
Table 2: Melting Points and Molecular Weights
Higher melting points in nitro-substituted compounds (e.g., Compound 29) suggest strong intermolecular interactions (e.g., hydrogen bonding). Fluorinated analogs (e.g., Compound 15) exhibit moderate melting points due to hydrophobic effects.
Spectroscopic Data
- NMR Trends: Methoxy groups (e.g., Compound 25): δ 3.73–3.86 ppm . Aromatic protons in trifluoromethylphenyl (Compound 15): δ 7.44–8.18 ppm . Thioxo groups: Not directly observed in ¹H-NMR but inferred from MS data (e.g., m/z 502 for Compound 15 ).
- MS Data : Molecular ion peaks align with calculated masses (e.g., m/z 550 for Compound 29 ).
Biological Activity
N-[3-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide is a complex organic compound that belongs to the thiazolidine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines and microorganisms, and structure-activity relationships.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Thiazolidine Core : The thiazolidine ring is known for its ability to interact with various biological targets.
- Furan Substituent : The furan moiety is often associated with enhanced biological activity due to its electron-rich nature.
Anticancer Activity
Research has shown that derivatives of thiazolidinones, including this compound, exhibit significant anticancer properties.
-
Cell Line Studies :
- In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and SW620 (colorectal cancer) .
- The mechanism of action includes the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .
-
Case Study Findings :
- A study by Da Silva et al. evaluated the anti-glioma activity of thiazolidinone derivatives, observing a decrease in cell viability in glioblastoma multiform cells .
- The most effective derivatives showed a significant reduction in tumor growth in animal models, indicating promising therapeutic potential.
Antimicrobial Activity
This compound also displays notable antimicrobial properties.
-
Bacterial Studies :
- Compounds related to this structure have shown antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies indicate that certain derivatives exhibit activity exceeding that of standard antibiotics such as ampicillin .
- The minimum inhibitory concentration (MIC) for some derivatives was found to be as low as 0.004 mg/mL against sensitive strains like Enterobacter cloacae .
- Fungal Studies :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Substituent | Effect on Activity |
|---|---|
| Furan Group | Enhances electron density and reactivity |
| Thiazolidine Ring | Provides a scaffold for interaction with targets |
| Acetamide Moiety | Influences solubility and bioavailability |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[3-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide?
- Methodological Answer : The compound’s synthesis typically involves multi-step pathways, including:
- Knoevenagel condensation : To form the thiazolidinone core with the furan-2-ylmethyl substituent.
- Amide coupling : Using reagents like chloroacetyl chloride or activated esters to attach the acetamide group .
- Reaction conditions : Employ polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to facilitate intermediate formation. Monitor progress via TLC and purify via column chromatography .
- Key Considerations : Optimize temperature (room temp to 80°C) and stoichiometry to avoid side reactions like over-oxidation of the thioxo group.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : Confirm regiochemistry of the thiazolidinone ring and E/Z configuration of the exocyclic double bond (¹H and ¹³C NMR) .
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
- FT-IR : Identify functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretching at ~3300 cm⁻¹) .
Q. How to design preliminary biological assays for evaluating its bioactivity?
- Methodological Answer :
- Enzyme inhibition assays : Test against targets like α-glucosidase or tyrosine kinases, using positive controls (e.g., acarbose) and measure IC₅₀ values via spectrophotometry .
- Antimicrobial screening : Use broth microdilution (MIC determination) against Gram-positive/negative strains .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
Advanced Research Questions
Q. How to resolve discrepancies in biological activity data across studies?
- Methodological Answer :
-
Replicate assay conditions : Standardize solvent (e.g., DMSO concentration ≤1%), cell passage number, and incubation time .
-
Structural analogs : Compare with derivatives (e.g., fluorinated or methoxy-substituted variants) to isolate substituent effects (see Table 1) .
-
Statistical analysis : Use ANOVA or Student’s t-test to assess significance; report p-values and confidence intervals .
Table 1: Structural Analogs and Bioactivity Trends
Compound Modification Bioactivity Trend Reference Fluorine at phenyl ring Enhanced enzyme inhibition Methoxy group at acetamide Reduced cytotoxicity
Q. What strategies optimize the compound’s solubility without compromising activity?
- Methodological Answer :
- Prodrug approach : Introduce phosphate or PEG groups at the acetamide nitrogen for enhanced aqueous solubility .
- Co-crystallization : Screen with cyclodextrins or surfactants (e.g., Tween-80) to improve bioavailability .
- SAR studies : Replace the furan ring with pyran or tetrahydrofuran to balance lipophilicity .
Q. How to identify and validate the compound’s molecular targets?
- Methodological Answer :
- Pull-down assays : Use biotinylated derivatives with streptavidin beads to isolate binding proteins; analyze via SDS-PAGE and LC-MS/MS .
- Molecular docking : Model interactions with potential targets (e.g., PPAR-γ or COX-2) using AutoDock Vina; validate via site-directed mutagenesis .
- Kinetic studies : Perform surface plasmon resonance (SPR) to measure binding affinity (KD values) .
Experimental Design & Data Analysis
Q. How to troubleshoot low yields in the final synthetic step?
- Methodological Answer :
- Intermediate stability : Protect reactive groups (e.g., thiols) with trityl or tert-butyl disulfide .
- Catalyst screening : Test Pd(OAc)₂ or CuI for coupling reactions; optimize equivalents (0.1–5 mol%) .
- Solvent effects : Switch from DMF to DMA or THF to reduce byproduct formation .
Q. What computational tools aid in predicting metabolic stability?
- Methodological Answer :
- ADMET prediction : Use SwissADME or pkCSM to estimate CYP450 metabolism and half-life .
- Metabolite identification : Simulate Phase I/II metabolism with Schrödinger’s MetaSite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
